molecular formula C24H17BrO5 B2718352 Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate CAS No. 610762-84-0

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate

Cat. No.: B2718352
CAS No.: 610762-84-0
M. Wt: 465.299
InChI Key: POXHVAKVMLDWLL-UHFFFAOYSA-N
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Description

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound is known for its potential in drug development, material synthesis, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The scalability of the Suzuki–Miyaura coupling reaction makes it an ideal choice for industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxybromobenzene: A compound with a similar benzyl ether structure but different functional groups.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in the synthesis of liquid crystal polymers.

Uniqueness

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate stands out due to its unique chromenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate is a synthetic compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications in medicine and research.

Molecular Characteristics:

  • Molecular Formula: C24H17BrO5
  • Molecular Weight: 465.299 g/mol
  • CAS Number: 610762-84-0
  • IUPAC Name: this compound
PropertyValue
Molecular FormulaC24H17BrO5
Molecular Weight465.299 g/mol
CAS Number610762-84-0
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , which is a widely used method for forming carbon–carbon bonds. This reaction combines an aryl halide with an organoboron compound in the presence of a palladium catalyst and base, yielding the desired coumarin derivative.

Biological Activity

This compound exhibits several biological activities, making it a compound of interest in pharmacological research:

Anticancer Properties

Research has indicated that coumarin derivatives can exhibit anticancer activity. Studies have shown that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study: In vitro studies demonstrated that this compound reduced the viability of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and disrupting mitochondrial function .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It can bind to various receptors, influencing cellular signaling pathways related to growth and survival.
  • Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may contribute to oxidative stress in cancer cells, leading to cell death .

Applications in Research

The unique structure of this compound makes it a valuable candidate for further research in several fields:

Medicinal Chemistry:
It is being explored for its potential as a lead compound in drug development targeting cancer and infectious diseases.

Material Science:
Due to its chemical properties, it may also find applications in the development of advanced materials or as a precursor in organic synthesis.

Properties

CAS No.

610762-84-0

Molecular Formula

C24H17BrO5

Molecular Weight

465.299

IUPAC Name

benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C24H17BrO5/c25-18-8-6-17(7-9-18)21-14-29-22-12-19(10-11-20(22)24(21)27)28-15-23(26)30-13-16-4-2-1-3-5-16/h1-12,14H,13,15H2

InChI Key

POXHVAKVMLDWLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

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